molecular formula C8H5FN2O2 B1439860 5-Fluoro-2-methyl-3-nitrobenzonitrile CAS No. 1082040-41-2

5-Fluoro-2-methyl-3-nitrobenzonitrile

Cat. No. B1439860
M. Wt: 180.14 g/mol
InChI Key: WUJFIWKTZAAXJN-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-3-nitrobenzonitrile, commonly known as FMNB, is an important organic compound used in many scientific research applications. It is a nitrile compound with a fluorine atom, a methyl group, and a nitro group on the benzene ring. FMNB is a versatile and useful compound with a wide range of applications in research. It has been used in the synthesis of organic compounds, as a reagent in organic synthesis, and as a starting material in the synthesis of pharmaceuticals. In addition, FMNB is also used in the production of fluorescent dyes and other materials.

Scientific Research Applications

Radiotracer Development for PET Imaging

5-Fluoro-2-methyl-3-nitrobenzonitrile plays a crucial role in the development of radiotracers for PET imaging, particularly for mapping metabotropic glutamate subtype 5 receptor (mGluR5) activity in the brain. The compound has been utilized in the automated synthesis of the PET tracer [(18)F]FPEB, highlighting its importance in clinical research for neurological disorders (Lim et al., 2014).

Spectroscopic and Non-linear Optical Properties

The molecule 5-fluoro-2-methylbenzonitrile (5F2MLBN) has been studied for its spectroscopic and non-linear optical properties, combining experimental and theoretical approaches. This research provides insights into the molecule's vibrational spectra and potential applications in non-linear optics, such as second harmonic generation (SHG), showcasing its versatility in materials science (Kumar & Raman, 2017).

Computational Analysis of Geometrical and Vibrational Properties

Another study focused on the equilibrium geometric structure of 5-fluoro-2-methylbenzonitrile, using Density Functional Theory (DFT) to predict geometrical parameters and vibrational frequencies. This research further explores the compound's non-linear optical properties and provides a comprehensive analysis of its electronic transitions, stability, and thermodynamic properties, contributing valuable data for theoretical and applied chemistry (Ajaypraveenkumar et al., 2017).

Chemical Fixation of CO2

Research into the catalytic capabilities of compounds related to 5-fluoro-2-methyl-3-nitrobenzonitrile has led to advancements in the chemical fixation of CO2. This work explores the efficiency of certain catalysts in transforming 2-aminobenzonitriles to quinazoline-2,4(1H,3H)-diones, a process that could have significant implications for carbon capture and utilization technologies (Kimura et al., 2012).

properties

IUPAC Name

5-fluoro-2-methyl-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJFIWKTZAAXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288183
Record name 5-Fluoro-2-methyl-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methyl-3-nitrobenzonitrile

CAS RN

1082040-41-2
Record name 5-Fluoro-2-methyl-3-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methyl-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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